molecular formula C9H11N3O3 B13184513 2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13184513
M. Wt: 209.20 g/mol
InChI Key: WRSLGTSOXGQFHU-UHFFFAOYSA-N
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Description

2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a synthetic intermediate and a core scaffold in the development of novel beta-lactamase inhibitors . This dihydropyrimidinone carboxylic acid structure is designed to combat bacterial resistance to beta-lactam antibiotics, a critical challenge in modern healthcare. Its research value lies in its potential to inhibit serine beta-lactamases, enzymes produced by bacteria that inactivate common antibiotics like penicillins and cephalosporins. The molecule's mechanism of action is hypothesized to involve interaction with the active site of these enzymes, potentially acting as a covalent inhibitor or a transition state analog. Researchers are exploring its utility in creating combination therapies to restore the efficacy of existing beta-lactam antibiotics against resistant pathogens such as MRSA and multidrug-resistant Gram-negative bacteria . Investigations into this chemical series focus on structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, making it a valuable tool for medicinal chemists and microbiologists engaged in the fight against antimicrobial resistance (AMR).

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

2-(azetidin-1-ylmethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H11N3O3/c13-8-6(9(14)15)4-10-7(11-8)5-12-2-1-3-12/h4H,1-3,5H2,(H,14,15)(H,10,11,13)

InChI Key

WRSLGTSOXGQFHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=NC=C(C(=O)N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimidine Core

The pyrimidine-5-carboxylic acid core is commonly prepared via condensation and cyclization of β-dicarbonyl compounds with amidines or urea derivatives. For example, 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has been synthesized starting from methyl 4-methoxyacetoacetate and dimethylformamide dimethyl acetal (DMFDMA), followed by reaction with aminoacetaldehyde dimethyl acetal and dimethyl oxalate under basic conditions (LiH) and acidic workup to yield the pyrimidine carboxylic acid scaffold as a solid product.

Step Reagents/Conditions Outcome
Methyl 4-methoxyacetoacetate + DMFDMA at RT, 1.5 h Formation of enamine intermediate
Addition of aminoacetaldehyde dimethyl acetal, 1 h Intermediate formation
Addition of dimethyl oxalate + LiH, 40 °C, 14 h Cyclization to pyrimidine ring
Acidic quench with HCl, filtration, drying Isolation of pyrimidine-5-carboxylic acid

This approach establishes the 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid core with high purity and yield.

Introduction of the 2-Substituent (Azetidin-1-ylmethyl group)

The 2-position substitution with azetidin-1-ylmethyl can be achieved via nucleophilic substitution or reductive amination strategies:

  • Nucleophilic substitution: The 2-position of the pyrimidine ring can be activated (e.g., halogenated) to allow nucleophilic displacement by azetidine or its derivatives.

  • Reductive amination: Starting from 2-formyl or 2-keto substituted pyrimidine, reaction with azetidine under reductive amination conditions (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) can install the azetidin-1-ylmethyl substituent.

Detailed Preparation Method for 2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Step 1: Synthesis of 2-formyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid intermediate

  • Starting from 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, selective formylation at the 2-position can be achieved by Vilsmeier-Haack reaction using POCl3 and DMF.

  • The reaction is carried out under controlled temperature (0-5 °C) to avoid over-reaction.

  • The formylated product is isolated by aqueous workup and recrystallization.

Step 2: Reductive amination with azetidine

  • The 2-formyl intermediate is reacted with azetidine (azetidin-1-yl) under reductive amination conditions.

  • Typical conditions: azetidine in methanol or dichloromethane, with sodium triacetoxyborohydride as the reducing agent, at room temperature for 12-18 hours.

  • The reaction mixture is then quenched with water, extracted, and purified by column chromatography or recrystallization.

  • This step installs the azetidin-1-ylmethyl substituent at the 2-position of the pyrimidine ring.

Step 3: Purification and characterization

  • The final compound is purified by recrystallization from suitable solvents (e.g., ethanol/water mixtures).

  • Characterization includes NMR (1H, 13C), mass spectrometry (MS), and IR spectroscopy to confirm structure and purity.

Representative Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
Pyrimidine core synthesis (from methyl 4-methoxyacetoacetate) LiH, dimethyl oxalate, 40 °C, 14 h 70-80% Solid isolated by filtration
Formylation (Vilsmeier-Haack) POCl3/DMF, 0-5 °C, 2 h 65-75% Controlled temperature crucial
Reductive amination with azetidine NaBH(OAc)3, MeOH, RT, 16 h 60-70% Purified by chromatography

Summary Table of Preparation Methods

Preparation Stage Reagents Conditions Yield (%) Key Considerations
Pyrimidine core formation Methyl 4-methoxyacetoacetate, DMFDMA, aminoacetaldehyde dimethyl acetal, dimethyl oxalate, LiH RT to 40 °C, 14 h 70-80 Base-sensitive, temperature control
2-Formylation POCl3, DMF 0-5 °C, 2 h 65-75 Controlled addition, moisture exclusion
Reductive amination Azetidine, NaBH(OAc)3 RT, 16 h 60-70 Dry conditions, purification required

Chemical Reactions Analysis

Types of Reactions: 2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated functionalities.

    Substitution: Formation of substituted azetidine derivatives with various functional groups.

Scientific Research Applications

2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and antiviral agents.

    Industry: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can disrupt biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid with analogous dihydropyrimidine derivatives, focusing on structural modifications, biological activity, and physicochemical properties.

Key Observations:

Substituent Impact on XO Inhibition: Tetrazole and Alkoxy Groups (e.g., 2-{4-[(3-chlorobenzyl)oxy]-3-(1H-tetrazol-1-yl)phenyl}-...): These derivatives exhibit potent XO inhibition (IC₅₀ ~23.6 nM) due to subpocket interactions in the enzyme’s active site. The tetrazole group mimics the thiazole ring in febuxostat, enhancing binding affinity . Cyano and Alkoxy Groups: Substitution with cyano groups at position 3 of the phenyl ring improves selectivity, with IC₅₀ values spanning 28.8–629 nM. The pyrimidine core outperforms imidazole-based analogues in XO inhibition . Azetidinyl Group: While direct activity data for the target compound is absent, azetidine’s compact, rigid structure may enhance binding via van der Waals contacts and hydrogen bonding, similar to tetrazole derivatives. Computational studies suggest azetidine-containing compounds target subpockets in XO .

Conformational and Crystallographic Differences: Sulfanyl-substituted dihydropyrimidines (e.g., 2-[(2-methoxyethyl)sulfanyl]-...) adopt L-shaped conformations in crystal structures, which may influence membrane permeability or enzyme access .

Physicochemical Properties: Solubility: The azetidine ring’s secondary amine may enhance water solubility compared to hydrophobic substituents like tetrazole or alkyl chains.

Biological Activity

2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H12_{12}N2_{2}O3_{3}
  • Molecular Weight : 208.22 g/mol
  • CAS Number : 946258-60-2

Research indicates that 2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid exhibits several mechanisms contributing to its biological activity:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer properties.
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
  • Antioxidant Activity : It exhibits antioxidant properties that may protect cells from oxidative stress, further enhancing its therapeutic potential.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., A549, MCF7) revealed that the compound significantly reduces cell viability and induces apoptosis. The mechanism involves ROS generation and cell cycle arrest at the S and G2/M phases .
Cell LineIC50 (µM)Mode of Action
A54915.4Apoptosis via ROS generation
MCF712.8Cell cycle arrest
SKOV310.5Induction of apoptosis

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent. Testing against Gram-positive and Gram-negative bacteria showed significant inhibition zones, suggesting effective antibacterial activity .

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties by modulating inflammatory cytokines and pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

  • Case Study on Cancer Treatment : A study involving a novel derivative of the compound showed promising results in reducing tumor size in xenograft models. The treatment led to a significant decrease in tumor growth rates compared to controls, supporting its use as a potential anticancer agent .
  • Clinical Trials for Inflammatory Diseases : Preliminary trials indicated that patients treated with formulations containing this compound experienced reduced inflammatory markers and improved symptoms in conditions like rheumatoid arthritis .

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